N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-3-chloro-2-fluoro-4-methylbenzamide
Description
N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-3-chloro-2-fluoro-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring and a benzamide moiety
Properties
IUPAC Name |
N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-3-chloro-2-fluoro-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN3OS/c1-8-5-6-9(12(17)11(8)16)13(21)18-7-10-19-20-14(22-10)15(2,3)4/h5-6H,7H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTIOLPBECYBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)NCC2=NN=C(S2)C(C)(C)C)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-3-chloro-2-fluoro-4-methylbenzamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazide derivatives with chloroformates or carbamoyl chlorides under acidic conditions. The resulting thiadiazole intermediate is then reacted with 3-chloro-2-fluoro-4-methylbenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzamides or thiadiazoles.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Biology: It has been studied for its potential biological activity, including antimicrobial and antitumor properties. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of various diseases. Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism by which N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-3-chloro-2-fluoro-4-methylbenzamide exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Glybuzole: Another thiadiazole derivative used as an antidiabetic medication.
Tebuthiuron: A herbicide with a similar thiadiazole structure.
Uniqueness: N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-3-chloro-2-fluoro-4-methylbenzamide stands out due to its specific substitution pattern and the presence of both chloro and fluoro groups, which can significantly influence its chemical and biological properties.
This compound continues to be a subject of interest in scientific research, with ongoing studies aimed at uncovering its full potential and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
